N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide
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Overview
Description
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that features a unique combination of thiazole, pyrrole, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole, pyrrole, and thiophene intermediates, which are then coupled through a series of condensation and substitution reactions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various amines.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(2-thienyl)propanamide
- N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(4-thienyl)propanamide
Uniqueness
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is unique due to its specific arrangement of thiazole, pyrrole, and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H19N3OS2 |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C17H19N3OS2/c1-13-11-23-17(19-13)4-6-18-16(21)10-15(14-5-9-22-12-14)20-7-2-3-8-20/h2-3,5,7-9,11-12,15H,4,6,10H2,1H3,(H,18,21) |
InChI Key |
MHOGFONDLOBWLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CCNC(=O)CC(C2=CSC=C2)N3C=CC=C3 |
Origin of Product |
United States |
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